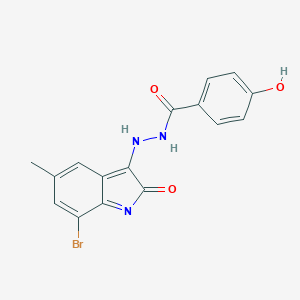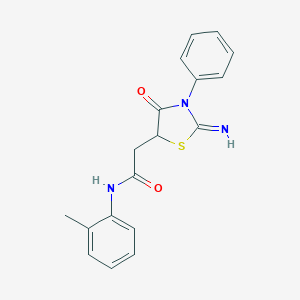
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. It has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential areas of investigation is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Furthermore, the exploration of its potential use in combination therapy with other anticancer drugs could also be an interesting avenue of investigation.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and explore its potential use in various disease conditions.
Synthesemethoden
The synthesis of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-(1-oxo-3-phenylpropyl)ethanone. This intermediate product is then reacted with methyl 4-methylbenzoate in the presence of sodium ethoxide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C20H18N2O6 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18N2O6/c1-12-6-8-13(9-7-12)18(24)16-17(21(10-11-23)20(26)19(16)25)14-4-2-3-5-15(14)22(27)28/h2-9,17,23-24H,10-11H2,1H3/b18-16+ |
InChI-Schlüssel |
PCYQGPKOWASAGK-FBMGVBCBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)